molecular formula C7H12ClN B1394876 3-Ethynylpiperidine hydrochloride CAS No. 959918-19-5

3-Ethynylpiperidine hydrochloride

Cat. No. B1394876
CAS RN: 959918-19-5
M. Wt: 145.63 g/mol
InChI Key: DOVRPBHQYGSJIU-UHFFFAOYSA-N
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Description

3-Ethynylpiperidine hydrochloride is a chemical compound with the CAS Number: 959918-19-5 and Linear Formula: C7H12ClN . It has a molecular weight of 145.63 . It is a solid substance stored at room temperature in an inert atmosphere .


Molecular Structure Analysis

The molecular structure of this compound is represented by the InChI Code: 1S/C7H11N.ClH/c1-2-7-4-3-5-8-6-7;/h1,7-8H,3-6H2;1H . This indicates that the molecule consists of a six-membered piperidine ring with an ethynyl group attached to the third carbon atom, and it is associated with a chloride ion to form the hydrochloride salt.


Physical And Chemical Properties Analysis

This compound is a solid substance that is stored at room temperature in an inert atmosphere . It has a molecular weight of 145.63 .

Scientific Research Applications

Synthesis of Pharmaceutical Compounds

3-Ethynylpiperidine hydrochloride is utilized in the synthesis of pharmaceutical compounds. It serves as a building block in the asymmetric dihydroxylation of amino-functionalized vinyl sulfone for preparing 3-hydroxylpiperidine, a precursor in the synthesis of antimalarial alkaloids like febrifugine and its antiangiogenic analogue, halofuginone (McLaughlin & Evans, 2010).

Production of Novel Analgesic Agents

Research has been conducted on synthesizing novel alkoxy- and phenoxyalkyl ethers of secondary and tertiary ethynylpiperidin-4-ols, demonstrating properties such as analgesic, anti-bacterial, anti-spasmotic, and anti-allergic activities. These compounds exhibit a range of biological properties that are significant for further exploration in pharmacology (Yu et al., 2009).

In Molecular Diodes and Actuators

This compound plays a role in molecular electronics. The molecule 3-nitro-2-(3'-nitro-2'-ethynylpyridine)-5-thiopyridine, which includes an ethynyl group, has been shown to exhibit charge-induced conformational switching and rectifying behavior. This property suggests its potential use in molecular diodes and actuators controlled by external fields or bias voltage (Derosa, Guda, & Seminario, 2003).

Applications in Aging Research

In the field of gerontology, derivatives of ethynylpiperidine have been explored as potential geroprotectors. Compounds like 2-ethyl-6-methyl-3-hydroxypyridine hydrochloride have been studied for their effects on increasing lifespan and delaying aging in animal models (Emanuel & Obukhova, 1978).

Soil Science and Agriculture

In agriculture, derivatives like 2-ethynylpyridine have been evaluated as soil nitrification inhibitors, demonstrating effectiveness in inhibiting the conversion of ammonium to nitrate in soil. This application is significant for enhancing the efficiency of fertilizer use and reducing environmental impact (McCarty & Bremner, 1990).

Safety and Hazards

The safety information for 3-Ethynylpiperidine hydrochloride includes several hazard statements: H302-H315-H319-H335 . This indicates that the compound may be harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335) . The precautionary statements include P261-P305+P351+P338, which advise avoiding breathing dust/fume/gas/mist/vapors/spray (P261), and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do (P305+P351+P338) .

Future Directions

While specific future directions for 3-Ethynylpiperidine hydrochloride are not available in the retrieved data, piperidine derivatives are of significant interest in the pharmaceutical industry . They are used in the synthesis of a wide range of pharmaceuticals and are present in many alkaloids . Therefore, the development of efficient methods for the synthesis of substituted piperidines is an important task in modern organic chemistry .

properties

IUPAC Name

3-ethynylpiperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N.ClH/c1-2-7-4-3-5-8-6-7;/h1,7-8H,3-6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOVRPBHQYGSJIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1CCCNC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30694810
Record name 3-Ethynylpiperidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30694810
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

959918-19-5
Record name Piperidine, 3-ethynyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=959918-19-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Ethynylpiperidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30694810
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-ethynylpiperidine hydrochloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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